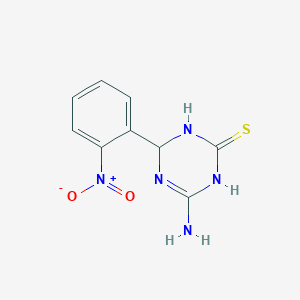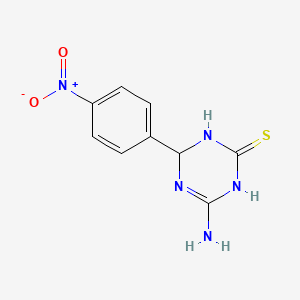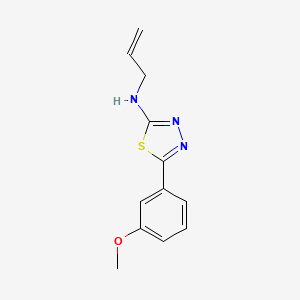![molecular formula C15H12ClFO4 B1344961 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 1142201-91-9](/img/structure/B1344961.png)
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid is a chemically synthesized molecule that may be related to various heterocyclic compounds and aromatic systems with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and functional groups such as chloro, fluoro, methoxy, and benzoic acid moieties are common in medicinal chemistry and are often involved in the synthesis of compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase .
Synthesis Analysis
The synthesis of related compounds involves starting with a precursor molecule, which in one study is 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, and then performing a series of reactions including cyclization and aminomethylation to obtain a variety of heterocyclic compounds . These synthetic routes typically involve the use of reagents such as NaOH, formaldehyde, and N-methyl/phenylpiperazine, and the reactions are characterized by techniques like IR, 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using spectroscopic methods. For instance, the crystal structure analysis of a derivative compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was performed using X-ray crystallography, which revealed intermolecular interactions that contribute to the formation of a supramolecular network . Similarly, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory, and its vibrational frequencies were calculated and compared with experimental data to confirm the structure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and require precise control over reaction conditions. The formation of heterocyclic compounds often involves cyclization reactions, which can lead to the formation of various ring systems such as triazoles, thiadiazoles, and oxadiazoles . The reactivity of these compounds can be further modified through reactions like aminomethylation, which introduces additional functional groups that can affect the biological activity of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structures. Spectroscopic techniques such as FTIR, FT-Raman, UV, and NMR are used to determine various properties like vibrational frequencies, electronic transitions, and chemical shifts . These properties are essential for understanding the behavior of the compounds in biological systems and can provide insights into their potential as therapeutic agents. Additionally, the first-order hyperpolarizability and HOMO-LUMO analysis can give information about the nonlinear optical properties and the stability of the molecules .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Halogenated Benzyl Derivatives : Studies on halogenated benzyl compounds, similar to the chloro-fluorobenzyl group in the target compound, have focused on their synthesis and applications in creating more complex organic molecules. For instance, research into fluorinated benzyl derivatives highlights the importance of these compounds in organic synthesis, particularly in introducing fluorine atoms into organic molecules, which is crucial for pharmaceuticals and agrochemicals (Hida et al., 1995).
Biological Activity
- Antimicrobial Properties : Derivatives of benzyl compounds have been evaluated for their antimicrobial properties, suggesting that modifications to the benzyl moiety can influence biological activity. For example, novel oxadiazole derivatives bearing methoxyphenyl moieties have shown significant antimicrobial activity (Kumar et al., 2013).
Environmental Applications
- Degradation Studies : Research on the degradation of halogenated benzoates by microbial consortia highlights the environmental relevance of such compounds. Specifically, studies on the degradation pathways of chloro- and fluorobenzoates provide insights into bioremediation strategies for halogenated aromatic pollutants (Mouttaki et al., 2008).
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO4/c1-20-13-4-2-3-11(15(18)19)14(13)21-8-9-5-6-10(17)7-12(9)16/h2-7H,8H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOWMOKYOOAHQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]-acetic acid](/img/structure/B1344880.png)
![[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344883.png)
![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344884.png)
![{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid](/img/structure/B1344885.png)
![[(4-Methoxyphenyl)(2-oxo-2-piperidin-1-ylethyl)-amino]acetic acid](/img/structure/B1344887.png)
![[{2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344888.png)
![[{2-[3-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344889.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)




